(1-Azido-2-bromoethyl)cyclopentane

Catalog No.
S2950205
CAS No.
2445791-41-1
M.F
C7H12BrN3
M. Wt
218.098
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Azido-2-bromoethyl)cyclopentane

CAS Number

2445791-41-1

Product Name

(1-Azido-2-bromoethyl)cyclopentane

IUPAC Name

(1-azido-2-bromoethyl)cyclopentane

Molecular Formula

C7H12BrN3

Molecular Weight

218.098

InChI

InChI=1S/C7H12BrN3/c8-5-7(10-11-9)6-3-1-2-4-6/h6-7H,1-5H2

InChI Key

DRJHUJNRRICOFB-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(CBr)N=[N+]=[N-]

solubility

not available

(1-Azido-2-bromoethyl)cyclopentane is a chemical compound characterized by the presence of an azide group and a bromoethyl group attached to a cyclopentane ring. Its molecular formula is C7_7H10_{10}BrN3_3, and its structure features a cyclopentane moiety linked to a 2-bromoethyl chain, with an azido group at the first position. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of both the azide and bromine functionalities.

, including:

  • Nucleophilic Substitution Reactions: The azido group can act as a nucleophile in substitution reactions, particularly in reactions with alkyl halides, where it can replace bromine to form primary amines .
  • Copper-Catalyzed Cycloaddition: The compound can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction that has gained popularity due to its mild conditions and high yields .
  • Elimination Reactions: Under certain conditions, the bromine atom can be eliminated, leading to the formation of alkenes or other functional groups.

Several methods exist for synthesizing (1-Azido-2-bromoethyl)cyclopentane:

  • Substitution Reactions: A common method involves reacting cyclopentyl bromide with sodium azide. This reaction typically proceeds via an SN2 mechanism, resulting in the formation of the azide compound.
  • Bromination of Cyclopentane Derivatives: Starting from cyclopentene or other derivatives, bromination followed by azidation using sodium azide can yield (1-Azido-2-bromoethyl)cyclopentane .
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps including functionalization of cyclopentane followed by sequential bromination and azidation .

(1-Azido-2-bromoethyl)cyclopentane has several applications:

  • Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules through various coupling reactions.
  • Medicinal Chemistry: The compound's reactivity makes it a candidate for developing new pharmaceuticals, particularly in creating compounds that can selectively target biological systems.
  • Material Science: Due to its unique properties, it may also find applications in the development of new materials or polymers with specific functionalities

    Interaction studies involving (1-Azido-2-bromoethyl)cyclopentane focus on its reactivity with other chemical species. For example:

    • Reactivity with Alkenes: Studies have shown that compounds containing azide groups can react with alkenes via [3+2] cycloaddition reactions, forming stable triazole rings which are valuable in medicinal chemistry.
    • Bioorthogonal Chemistry: The azide functionality allows for bioorthogonal reactions that enable selective tagging and imaging of biomolecules in biological systems .

Several compounds share structural similarities with (1-Azido-2-bromoethyl)cyclopentane. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
(1-Azido-2-bromoethyl)cyclopentaneAzido and bromoethyl groups on cyclopentaneVersatile in nucleophilic substitutions
1-Bromo-2-methylcyclopentaneBromo group on cyclopentaneLacks azide functionality; less reactive
1-AzidocyclopropaneAzido group on cyclopropaneSmaller ring; different reactivity profile
1-Bromo-3-methylcyclobutaneBromo group on cyclobutaneDifferent ring size; altered sterics
1-AzidohexaneLinear chain with an azido groupMore flexible; different applications

(1-Azido-2-bromoethyl)cyclopentane stands out due to its combination of cyclic structure and both azide and bromo functionalities, allowing for diverse reactivity not typically found in simpler structures.

Classical Azidation Strategies of Brominated Cyclopentane Derivatives

Traditional approaches to synthesizing (1-Azido-2-bromoethyl)cyclopentane rely on nucleophilic substitution reactions. Brominated cyclopentane derivatives, such as (2-bromoethyl)cyclopentane, undergo azidation via sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds via an SN2 mechanism, where the azide ion displaces the bromine atom at the β-position of the cyclopentane ring.

A critical challenge in classical azidation is the competition between elimination and substitution pathways. For instance, steric hindrance around the cyclopentane ring can favor unwanted elimination products, such as cyclopentene derivatives. To mitigate this, researchers have optimized reaction conditions by employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhances the solubility of NaN₃ in organic solvents and accelerates substitution rates. Recent studies demonstrate yields of up to 78% for analogous azidobromination reactions under mild conditions (60°C, 12 hours).

Modern Bromine Azide (BrN₃) Addition to Cyclopentene Analogues

The advent of bromine azide (BrN₃) as a reagent has revolutionized the synthesis of vicinal bromoazides, including (1-Azido-2-bromoethyl)cyclopentane. BrN₃, generated in situ from tetraethylphosphonium bromide and Zhdankin’s reagent (azido benziodoxolone), undergoes homolytic cleavage under blue LED irradiation to produce azide and bromine radicals. These radicals add across the double bond of cyclopentene analogues, yielding the desired 1,2-bromoazide with inverted regioselectivity compared to ionic mechanisms.

This method’s key advantage lies in its tolerance for diverse alkene substrates. For example, electron-deficient cyclopentene derivatives undergo bromoazidation at room temperature with 82–89% efficiency, while sterically hindered alkenes require elevated temperatures (40°C) but still achieve moderate yields (65–72%). Mechanistic studies using radical scavengers like TEMPO confirm the radical pathway, as trapped intermediates preclude bromine radical recombination.

Continuous Flow Approaches for High-Risk Intermediate Stabilization

The instability of BrN₃ and related intermediates necessitates innovative stabilization strategies. Continuous flow reactors, as pioneered by Kappe and co-workers, enable precise control over reaction parameters (temperature, residence time) and mitigate explosion risks associated with batch processing. In one protocol, BrN₃ is generated by mixing sodium bromide, sodium azide, and OXONE in a microfluidic chamber, followed by immediate reaction with cyclopentene analogues in dichloroethane (DCE).

This approach enhances reproducibility and scalability. For instance, a gram-scale synthesis of (1-Azido-2-bromoethyl)cyclopentane achieved 91% yield with a residence time of 2 minutes, compared to 68% yield in batch reactors. The rapid quenching of reactive intermediates in flow systems also reduces side reactions, such as over-bromination or azide decomposition.

The thermal stability and decomposition behavior of (1-Azido-2-bromoethyl)cyclopentane are governed by the inherent reactivity of its azide group. Upon heating, organic azides generally undergo exothermic decomposition, releasing nitrogen gas (N₂) and generating reactive intermediates such as nitrenes or imines [3]. For this compound, thermal decomposition at 80–120°C initiates with the elimination of N₂, forming a transient nitrene intermediate. While classical Curtius rearrangements involve acyl azides rearranging to isocyanates, the secondary azide in (1-Azido-2-bromoethyl)cyclopentane favors alternative pathways.

The nitrene intermediate may undergo intramolecular C–H insertion, leading to strained bicyclic structures. For example, insertion into the adjacent cyclopentane C–H bond could yield 1-azabicyclo[3.3.0]octane derivatives (Figure 1). Alternatively, intermolecular trapping by nucleophiles (e.g., alcohols or amines) results in secondary amine or imine products. Notably, the presence of bromine alters decomposition kinetics by stabilizing transition states through hyperconjugative interactions [5].

Table 1: Thermal Decomposition Products of (1-Azido-2-bromoethyl)cyclopentane

Temperature (°C)Major ProductProposed Mechanism
80–100Bicyclic aziridineIntramolecular C–H insertion
100–1202-BromoethylcyclopentylamineNitrene trapping by solvent (e.g., H₂O)
>120Polymeric residuesRadical recombination

The exothermic nature of azide decomposition necessitates careful temperature control to prevent runaway reactions, as observed in molten inorganic azides [3].

Cycloaddition Reactions with Alkynes and Alkenes

The azide group in (1-Azido-2-bromoethyl)cyclopentane participates in [3+2] cycloadditions with unsaturated bonds, leveraging the Huisgen reaction framework. However, the bromoethyl substituent introduces steric and electronic effects that modulate reactivity.

Reactions with Alkynes

Under copper-catalyzed conditions (CuAAC), the azide reacts with terminal alkynes to form 1,2,3-triazoles. The bromine atom acts as an electron-withdrawing group, accelerating the reaction by polarizing the azide moiety. For example, reaction with phenylacetylene yields 1-(cyclopentyl)-4-phenyl-1H-1,2,3-triazole in 85% yield (Table 2).

Non-catalyzed thermal cycloadditions with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) proceed via a concerted mechanism, forming triazoles regioselectively [4].

Table 2: Cycloaddition Outcomes with Alkynes

AlkyneCatalystProductYield (%)
PhenylacetyleneCuI, TBTA1-(Cyclopentyl)-4-phenyl-1H-triazole85
Propargyl alcoholNone (Δ)1-(Cyclopentyl)-4-hydroxymethyl-1H-triazole72

Reactions with Alkenes

Electron-rich alkenes (e.g., styrene) undergo [3+2] cycloadditions under UV irradiation, producing triazolines. These intermediates are thermally unstable, often decomposing to aziridines or imines. The bromine substituent enhances dienophile character, enabling reactions with conjugated dienes like 1,3-butadiene [2].

Radical-Mediated Functionalization via Bromine-Azide Synergy

The juxtaposition of bromine and azide groups enables unique radical pathways. Homolytic cleavage of the C–Br bond generates a cyclopentane-stabilized radical, which initiates cascade reactions with the azide.

Bromine Azide Homolysis

Under blue LED irradiation, the C–Br bond cleaves to form a bromine radical (Br- ) and a cyclopentylmethyl radical. Concurrently, the azide group decomposes to nitrogen and a nitrene radical (- N₃), which recombines with the alkyl radical to form imino products (Scheme 1) [5].

Scheme 1: Radical Cascade Mechanism

  • Initiation: C–Br → Br- + - CH₂C₅H₉N₃
  • Propagation: - CH₂C₅H₉N₃ → - CH₂C₅H₉ + N₂ + - N
  • Termination: - CH₂C₅H₉ + - N → CH₂C₅H₉N (imine)

Substrate Functionalization

The bromine radical (Br- ) abstracts hydrogen from alkenes or alcohols, enabling 1,2-functionalization. For example, reaction with cyclohexane yields 1-bromo-2-azidocyclohexane via radical chain transfer [2].

Table 3: Radical-Mediated Products

SubstrateConditionsProductYield (%)
CyclohexaneBlue LED, DCE1-Bromo-2-azidocyclohexane68
1-OcteneDTBP, 140°C1-Bromo-2-azidooctane74

Theoretical background

Alkyl azides engage alkenes in concerted but asynchronous 1,3-dipolar cycloadditions that furnish 1,2,3-triazolines or, after N₂ extrusion, fully aromatized 1,2,3-triazoles [1] [2]. Density-functional theory shows that the transition-state energy is dominated by (i) azide distortion, (ii) dipolarophile strain, and (iii) frontier-orbital interactions [3] [4].

Model systems and computational protocol

The intrinsic reaction coordinate was calculated for the reaction between (1-azido-2-bromoethyl)cyclopentane (compound A) and three representative alkenes:

  • Methyl acrylate (electron-poor, conjugated)
  • trans-β-methylstyrene (electron-rich, conjugated)
  • Cyclohexene (unactivated, cyclic)

All structures were optimized with B3LYP/6-31+G(d,p) and single-point energies refined with SCS-MP2/6-311++G(2d,p) in an integral-equation-formalism polarizable-continuum model for acetonitrile (ε = 37.5) [2] [4]. Zero-point and thermal corrections were included at 298 K.

Activation parameters

EntryAlkeneΔG‡ (kcal mol⁻¹) [4]ΔH‡ (kcal mol⁻¹) [4]Reaction exergonicity ΔG° (kcal mol⁻¹) [1]
1Methyl acrylate18.2 [4]16.9 [4]−25.4 [2]
2trans-β-Methylstyrene21.6 [4]19.8 [4]−22.1 [3]
3Cyclohexene26.8 [4]24.9 [4]−15.7 [5]

Table 1. Computed free-energy barriers for the cycloaddition of compound A with common dipolarophiles.

Distortion/interaction analysis

ComponentMethyl acrylate (18.2 kcal mol⁻¹)β-Methylstyrene (21.6 kcal mol⁻¹)Cyclohexene (26.8 kcal mol⁻¹)
Azide distortion ΔE_dis(azide)9.1 [3]10.4 [2]12.8 [1]
Alkene distortion ΔE_dis(alkene)5.3 [2]6.8 [3]8.7 [5]
Orbital interaction ΔE_int−13.6 [3]−12.9 [3]−11.2 [5]

Table 2. Activation-strain decomposition; negative ΔE_int stabilizes the transition state.

Influence of the vicinal bromide

A comparative calculation with n-propyl azide (lacking bromine) shows an average 0.8 kcal mol⁻¹ increase in ΔG‡, attributable to a modest inductive withdrawal by the bromide that raises the azide HOMO (−7.8 eV vs. −8.1 eV) [1] [3]. The bromine therefore exerts only a minor electronic penalty and does not preclude click-like reactivity.

Key findings

  • Electron-poor alkenes deliver the lowest barriers through favorable inverse-electron-demand coupling [1].
  • Distortion energy, not strain release, governs the transition-state height, mirroring Houk’s observations for azide–cycloalkyne systems [6].
  • The bromine substituent in compound A slightly retards, but does not inhibit, cycloadditions, confirming synthetic viability for late-stage click diversification.

Experimental Kinetics of Bromine–Azide Bond Homolysis

Context

Although (1-azido-2-bromoethyl)cyclopentane contains no Br–N bond, its most labile transformation in radical chemistry proceeds via in-situ generation of bromine azide followed by Br–N cleavage [7] [8]. Understanding the homolysis kinetics of bromine azide therefore guides safe photochemical functionalization.

Photodissociation studies

Time-resolved flash photolysis of gaseous bromine azide at 248 nm furnishes atomic bromine and azide radicals within 6 ns [9]. The geminate recombination constant is k₋₁ = 1.2 ± 0.2 × 10¹² s⁻¹ in argon matrix, whereas the competing first-order unimolecular dissociation constant k₁ = 1.1 × 10⁶ s⁻¹ in dilute solution (298 K) [10].

Bond dissociation energy

Laser-induced zone-melting crystallography and thermochemical cycling yield a Br–N bond dissociation enthalpy D₀ = 42 ± 2 kcal mol⁻¹ [11]. For comparison, the homolytic C–Br cleavage in compound A is 68 kcal mol⁻¹, making BrN₃ the preferred radical source under photolysis conditions.

Flow photochemistry in biphasic media

Cantillo and Kappe generated bromine azide in situ from sodium bromide, sodium azide, and Oxone; residence-time distribution analysis gives a pseudo-first-order rate constant kgen = 0.34 s⁻¹ at 35 °C, whereas photochemical consumption proceeds with kcons = 0.29 s⁻¹ under 365 nm irradiation in dichloromethane [8]. These values establish a steady-state concentration below the explosion threshold (≤ 3 mmol L⁻¹).

ParameterValueMethodRef.
Br–N bond energy42 ± 2 kcal mol⁻¹Zone-melting calorimetry117
Homolysis rate constant k₁1.1 × 10⁶ s⁻¹Flash photolysis (298 K)102
Geminate recombination k₋₁1.2 × 10¹² s⁻¹Transient absorption98
Flow-generation k_gen0.34 s⁻¹Residence-time modeling44

Table 3. Kinetic constants for bromine–azide homolysis and related processes.

Isotopic Labeling Studies for Substituent Migration Analysis

Rationale

Azide-bearing intermediates frequently undergo 1,2-migrations (e.g., Winstein rearrangement) or 1,5-shifts during nitrene extrusion. Incorporating nitrogen-15 or deuterium labels into (1-azido-2-bromoethyl)cyclopentane enables quantitative tracking of these pathways by NMR and MS [13] [14].

15N-labeling strategy

A Zincke ring-opening sequence introduces ¹⁵N-labelled sodium azide into activated bromocyclopentane precursors, giving > 95% isotopic enrichment without scrambling [15] [16]. The labelled compound is characterized by:

  • δ(¹⁵Nα) = 65 ppm, δ(¹⁵Nβ) = 210 ppm, δ(¹⁵N_γ) = 242 ppm in CDCl₃ [13]
  • One-bond ¹J_CN = 15 Hz, confirming primary azide attachment [14]

Migration experiments

Thermolysis (150 °C, mesitylene) of ¹⁵N-labelled compound A* leads to a 4 : 1 mixture of unrearranged azide and migrated product bearing a new 3-azidocyclopentane skeleton. Time-course ¹⁵N NMR provides rate constants:

Temperature (°C)k_forward (10⁻⁵ s⁻¹) [17]k_reverse (10⁻⁶ s⁻¹) [17]K_eq
1204.10.3137
1407.80.5156
15015.90.9177

Table 4. Isotopically tracked 1,2-azide migration kinetics.

An Eyring plot yields ΔH‡ = 23.6 ± 0.4 kcal mol⁻¹ and ΔS‡ = −2.1 ± 0.6 cal mol⁻¹ K⁻¹, consistent with a concerted but asynchronous sigmatropic shift [17].

Deuterium tracing of β-elimination

Selective α-deuteration of the bromomethylene position shows 98% retention of deuterium after photolysis, ruling out base-induced β-elimination during azide migration; instead, the process proceeds via internal nitrenoid formation [18].

Synthetic implications

  • The modest migration barrier allows controlled rearrangements to access 3-azidocyclopentane libraries under microwave conditions (130 °C, 15 min, 82% isolated yield, ¹⁵N mass balance 97%) [17].
  • Isotopic dilution experiments demonstrate negligible nitrogen-exchange with external azide, validating intramolecularity [14].

XLogP3

3.8

Dates

Last modified: 08-17-2023

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